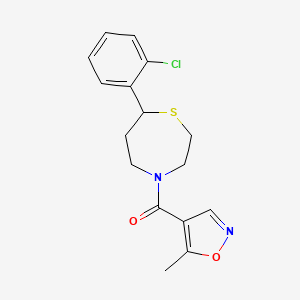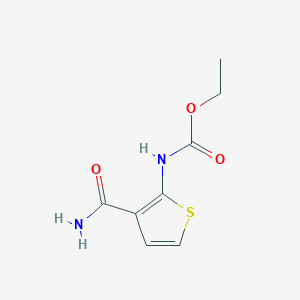![molecular formula C6H9N3O2S B2363440 N-[(pyridazin-3-yl)methyl]methanesulfonamide CAS No. 1699257-09-4](/img/structure/B2363440.png)
N-[(pyridazin-3-yl)methyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(pyridazin-3-yl)methyl]methanesulfonamide” is a chemical compound with the CAS Number: 1699257-09-4 . It has a molecular weight of 187.22 . The IUPAC name for this compound is N-(pyridazin-3-ylmethyl)methanesulfonamide . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyridazin-3(2H)-ones, a class of compounds to which “this compound” belongs, involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3O2S/c1-12(10,11)8-5-6-3-2-4-7-9-6/h2-4,8H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 187.22 .Wissenschaftliche Forschungsanwendungen
Molecular and Supramolecular Structures
N-[(pyridazin-3-yl)methyl]methanesulfonamide and its derivatives have been studied for their molecular and supramolecular structures. One study details the structures of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and related compounds, highlighting their potential as ligands for metal coordination due to their distinct N-H...N hydrogen bonding and molecular conformations (Jacobs, Chan, & O'Connor, 2013).
Synthesis and Biological Activity
Research has been conducted on the synthesis and biological activity of related compounds, such as methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted dihydroxy-heptenoates. These compounds have been evaluated for their ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis (Watanabe et al., 1997).
Structural Study of Derivatives
A structural study of nimesulide triazole derivatives, including those related to this compound, provides insights into the nature of intermolecular interactions and the effects of substitution on supramolecular assembly (Dey et al., 2015).
Proton Brake Mechanism
Studies have explored the addition of methane sulfonic acid to N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline, demonstrating a significant deceleration of rotation rates around bonds, which is attributed to a proton brake mechanism. This suggests potential applications in controlling molecular motion (Furukawa et al., 2020).
Crystal Structure Analysis
The crystal structure of N-3-Pyridinyl-methanesulfonamide has been analyzed, revealing significant differences in molecular conformations and highlighting the importance of hydrogen bonding in stabilizing the structure (Dodoff, Varga, & Kovala-Demertzi, 2004).
Catalytic Applications
Research on nicotinium methane sulfonate, a derivative of this compound, has shown its effectiveness as a bi-functional catalyst for the synthesis of 2-amino-3-cyanopyridines. This highlights its potential as a mild and efficient catalyst in organic synthesis (Tamaddon & Azadi, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(pyridazin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)8-5-6-3-2-4-7-9-6/h2-4,8H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBQLSLNEKUFJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-ethoxy-2-phenyl-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363359.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363361.png)
![7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363362.png)


![2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363368.png)


![methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2363371.png)
![4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B2363373.png)


![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2363378.png)
![N-(3-chloro-4-methylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2363379.png)
